molecular formula C22H17Cl2N3O2 B13380330 N-(2,5-dichlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanamide

N-(2,5-dichlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanamide

Cat. No.: B13380330
M. Wt: 426.3 g/mol
InChI Key: KMQHRAQPRMLCMZ-PDCSMQGVSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanamide is a complex organic compound with a unique structure that includes dichlorophenyl, methylphenyl, and phenyl groups

Properties

Molecular Formula

C22H17Cl2N3O2

Molecular Weight

426.3 g/mol

IUPAC Name

(E)-N-(2,5-dichlorophenyl)-3-hydroxy-2-[(2-methylphenyl)diazenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C22H17Cl2N3O2/c1-14-7-5-6-10-18(14)26-27-20(21(28)15-8-3-2-4-9-15)22(29)25-19-13-16(23)11-12-17(19)24/h2-13,28H,1H3,(H,25,29)/b21-20+,27-26?

InChI Key

KMQHRAQPRMLCMZ-PDCSMQGVSA-N

Isomeric SMILES

CC1=CC=CC=C1N=N/C(=C(\C2=CC=CC=C2)/O)/C(=O)NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1N=NC(=C(C2=CC=CC=C2)O)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanamide typically involves the reaction of 2,5-dichloroaniline with 2-methylbenzaldehyde to form an intermediate hydrazone. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanamide
  • N-(2,5-dichlorophenyl)-2-[(3-methylphenyl)hydrazono]-3-oxo-3-phenylpropanamide

Uniqueness

N-(2,5-dichlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of dichlorophenyl and methylphenyl groups provides distinct chemical properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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